molecular formula C14H7Cl2FN2OS B2492735 2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 476297-87-7

2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2492735
CAS No.: 476297-87-7
M. Wt: 341.18
InChI Key: CMITWIZEHZBJQU-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 6-fluoro-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydrobenzothiazole derivatives.

Scientific Research Applications

2,5-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent. Benzothiazole derivatives have shown activity against various bacterial and fungal strains.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • 2,5-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
  • 2,5-Dichloro-3-thienylsulfonyl chloride

Uniqueness

2,5-Dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-10(16)9(5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMITWIZEHZBJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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